1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst under hydrogen gas at elevated temperatures and pressures. This method is advantageous due to its high catalytic activity, short reaction time, and high yield .
Another method involves the use of Raney nickel and borohydride in a reaction solvent, followed by hydrogenation of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol. This method is known for its high yield and purity, low cost, and suitability for industrial production .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and exerting antidepressant effects. It acts as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing mood .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-[2-(4-Methoxyphenyl)ethyl]benzene: Shares a similar methoxyphenyl group but lacks the imidazole ring.
Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Contains a benzimidazole ring and is used in similar applications.
Venlafaxine: A well-known antidepressant with a similar mechanism of action but different structural features.
Uniqueness
1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
CAS No. |
918801-73-7 |
---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-methyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C19H21N3O/c1-14-18(16-6-4-3-5-7-16)22(19(20)21-14)13-12-15-8-10-17(23-2)11-9-15/h3-11H,12-13H2,1-2H3,(H2,20,21) |
InChI Key |
DEUBSKUHCQRYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)N)CCC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.